Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a secondary amine featuring a butyl group and a (1-methylpyrrol-2-yl)methyl substituent. The pyrrole ring in its structure is methylated at the 1-position, enhancing its stability and modulating electronic properties. Such amines are often intermediates in pharmaceutical synthesis, agrochemicals, or coordination chemistry due to their ability to act as ligands or bioactive scaffolds.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWPINKZUKOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has the molecular formula and a molecular weight of approximately 166.22 g/mol. Its structure includes a butyl group and a pyrrole-derived moiety, which contribute to its unique chemical reactivity and biological activities.
Chemistry
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.
Biology
- Antimicrobial Activity : Research indicates that compounds with pyrrole rings can exhibit antimicrobial properties. The structure of this compound may enhance its ability to disrupt microbial membranes or inhibit metabolic processes.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, suggesting that this compound may have therapeutic applications in treating inflammatory diseases.
Medicine
- Therapeutic Potential : Ongoing studies are investigating its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
- Production of Specialty Chemicals : In industrial applications, it is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new materials .
Research Findings and Case Studies
A review of literature reveals various studies focusing on the biological activity of similar compounds:
Case Study: Antimicrobial Properties
In a study examining pyrrole derivatives, this compound demonstrated significant antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antimicrobial agents .
Case Study: Anti-inflammatory Mechanisms
Research into related compounds indicated that this compound could inhibit pro-inflammatory cytokines in vitro, providing insights into its potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[2-(1H-Indol-3-yl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine
- Structure : Substitutes butyl with isopropyl.
- Molecular Formula : C₈H₁₆N₂
- CAS: Not explicitly stated (see MDL: MFCD14351785).
(1-Methyl-1H-pyrrol-2-yl)methylamine
1-(1-Methyl-1H-pyrrol-2-yl)methanamine
- Structure : Primary amine with the same pyrrole substituent.
- Molecular Formula : C₆H₁₀N₂
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight | Alkyl Chain Length/Branching | Key Substituent | CAS Number | Purity (%) |
|---|---|---|---|---|---|---|
| Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine | C₁₀H₁₈N₂ | 166.26 | Linear C₄ | 1-Methylpyrrole | Not provided | Not available |
| [2-(1H-Indol-3-yl)ethyl] derivative | C₁₇H₂₀N₄ | 280.37 | Ethyl-linked indole | Indole | 289487-79-2 | Not available |
| N-[(1-Methylpyrrol-2-yl)methyl]propan-2-amine | C₈H₁₆N₂ | 140.23 | Branched C₃ (isopropyl) | 1-Methylpyrrole | MFCD14351785 | Not available |
| (1-Methylpyrrol-2-yl)methylamine | C₁₁H₂₀N₂ | 184.29 | Branched C₅ | 1-Methylpyrrole | 1017060-81-9 | Not available |
| 1-(1-Methylpyrrol-2-yl)methanamine | C₆H₁₀N₂ | 110.16 | None (primary amine) | 1-Methylpyrrole | Not provided | Not available |
Key Differences and Trends
Alkyl Chain Impact :
- Longer chains (e.g., butyl vs. isopropyl) increase lipophilicity, affecting bioavailability and logP values.
- Branched chains (e.g., 3-methylbutyl) may enhance metabolic resistance compared to linear analogs .
Aromatic Systems :
- Indole derivatives () vs. pyrrole systems: Indole’s larger aromatic surface may improve binding to hydrophobic enzyme pockets .
Amine Classification :
- Primary amines () exhibit higher reactivity in Schiff base formation, whereas secondary amines (target compound) are more sterically hindered .
Biological Activity
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound recognized for its unique structural features, including a butyl group and a pyrrole-derived moiety. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, presenting data tables, and discussing case studies related to its efficacy.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 166.22 g/mol. The compound features a pyrrole ring, known for its aromatic properties, which contributes to its biological reactivity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact mechanisms depend on the targeted pathways and the biological context in which the compound is studied.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
This data suggests that this compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells.
Case Study: MCF-7 Cell Line
A study assessed the effects of this compound on MCF-7 breast cancer cells:
- Cell Viability : The compound significantly reduced cell viability at concentrations above 100 µM.
- LDH Release : Treated cells exhibited elevated lactate dehydrogenase (LDH) levels (521.77 ± 30.8 U/L) compared to controls (85.35 ± 4.2 U/L), indicating cell membrane damage and apoptosis induction.
Structure–Activity Relationship
The unique structure of this compound allows it to interact with multiple biological targets, enhancing its potential as a therapeutic agent. Its structural similarity to other pyrrole derivatives suggests that modifications could lead to compounds with improved biological activities.
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity |
|---|---|
| 1-(1-methyl-1H-pyrrol-2-yl)ethanone | Moderate antibacterial |
| N-Methylpyrrole | Low anticancer activity |
| Butylamine | Limited antimicrobial effects |
Q & A
Q. How to assess the compound’s environmental toxicity for regulatory compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
